molecular formula C15H22N2O2 B2779147 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide CAS No. 1334369-69-5

2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide

Cat. No. B2779147
CAS RN: 1334369-69-5
M. Wt: 262.353
InChI Key: NSDMDCXYKPAEJG-UHFFFAOYSA-N
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Description

2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide, also known as BAMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Micouin et al. (1994) described the synthesis of 3-substituted piperidines, which can be relevant to understanding the chemical properties and synthesis methods of similar compounds like 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide (Micouin et al., 1994).
  • Biological and Pharmacological Applications :

    • Shibuya et al. (2018) identified a compound structurally related to 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), demonstrating the potential of such compounds in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
    • Mokhtari and Pourabdollah (2013) researched N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, indicating the antimicrobial potential of similar compounds (Mokhtari & Pourabdollah, 2013).
  • Chemical Reactivity and Modifications :

    • Mercadante et al. (2013) discussed the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcasing the reactivity and potential modifications of piperidine derivatives, which can be relevant for understanding the chemical behavior of 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide (Mercadante et al., 2013).

properties

IUPAC Name

2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(18)10-17-8-6-14(7-9-17)12-19-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDMDCXYKPAEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide

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